4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID
Description
Properties
IUPAC Name |
4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6/c27-21-12-18(22(28)26(21)17-4-2-16(3-5-17)23(29)30)25-9-7-24(8-10-25)13-15-1-6-19-20(11-15)32-14-31-19/h1-6,11,18H,7-10,12-14H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKJHAGENDGFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving an appropriate amine.
Pyrrolidine-2,5-dione Synthesis: This can be achieved through the reaction of succinic anhydride with ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxole, piperazine, and pyrrolidine-2,5-dione moieties using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione structure, potentially forming hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives and reduced forms of the compound.
Substitution: Introduction of various functional groups onto the piperazine ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicinal chemistry, 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Differences :
- Piperazine in the target may enhance blood-brain barrier penetration compared to non-piperazine derivatives .
Piperazine-Linked Heterocycles
Key Differences :
- Piperazine in the target is directly linked to benzodioxole, unlike imidazole derivatives, which could influence receptor selectivity .
Urea/Thiazole Derivatives ()
The urea-thiazole-piperazine compounds in (e.g., 11a–11o ) share a piperazine core but differ in:
- Substituents : Fluorophenyl, trifluoromethyl, and chlorophenyl groups increase lipophilicity (logP range: ~3.5–4.5 estimated) compared to the target’s benzodioxole (logP ~2.1) .
- Molecular weights: 484–602 g/mol vs.
- Yield : Synthesized in 83–88% yields, comparable to typical methods for the target compound .
Key Insight : The target’s benzodioxole may offer a balance between lipophilicity and polarity, avoiding extreme logP values seen in halogenated analogs .
Structural and Functional Implications
- Target Selectivity : Piperazine-linked benzodioxole may favor interactions with serotonin or dopamine receptors, as seen in related CNS agents .
- Synthetic Feasibility : High yields (e.g., 85–88% in ) suggest feasible scale-up, though purification of polar intermediates (e.g., benzoic acid) may require optimization .
Biological Activity
The compound 4-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.43 g/mol. The structure features a benzodioxole moiety, a piperazine ring, and a pyrrolidinone structure which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperazine and pyrrolidinone rings suggests potential interactions with various enzymes. Studies indicate that compounds with similar structures can inhibit enzymes involved in cancer pathways, such as protein kinases and phosphodiesterases .
- Receptor Modulation : The benzodioxole group is known for its ability to interact with neurotransmitter receptors. This compound may modulate serotonin or dopamine receptors, which could have implications in treating neurological disorders.
- Antioxidant Activity : Compounds containing benzodioxole structures often exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits cancer-related enzymes | |
| Receptor Binding | Modulates neurotransmitter receptors | |
| Antioxidant Activity | Reduces oxidative stress |
Case Studies
- Anticancer Activity : A study evaluated the compound's effect on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
- Neurological Effects : In animal models, administration of the compound demonstrated improved cognitive function and reduced anxiety-like behaviors, indicating its potential use in treating anxiety disorders .
- Oxidative Stress Reduction : Experimental results showed that the compound effectively scavenged free radicals in vitro, highlighting its antioxidant capabilities and potential protective effects against neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-(3-{4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoic acid be characterized using spectroscopic methods?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to resolve the benzodioxole, piperazine, and pyrrolidine moieties. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the benzoic acid carbonyl (C=O stretch ~1700 cm⁻¹) and amide bonds (N–H stretch ~3300 cm⁻¹) . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable.
Q. What are the recommended synthetic routes for preparing this compound?
- Methodological Answer : A multi-step synthesis is typical:
Core formation : Couple 4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine with a 2,5-dioxopyrrolidine precursor via nucleophilic substitution or amidation.
Functionalization : Attach the benzoic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the thiazolidinone-like motifs in related compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Systematic substitution : Modify the benzodioxole methyl group (e.g., replace with halogens or methoxy) and vary the piperazine/pyrrolidine substituents.
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like GPCRs or kinases. Validate with free-energy perturbation (FEP) simulations.
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (HEK293 normal cells) .
Q. What strategies can resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines (ATCC-verified), assay conditions (e.g., serum concentration, incubation time), and positive controls.
- Batch analysis : Compare activity across multiple synthetic batches to rule out impurity effects (HPLC purity >95%).
- Meta-analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from independent studies, identifying outliers and confounding variables .
Q. How can the compound’s mechanism of action be elucidated using advanced biochemical techniques?
- Methodological Answer :
- Target identification : Employ affinity chromatography with a biotinylated derivative or cellular thermal shift assay (CETSA).
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling cascades.
- In vivo validation : Use zebrafish xenografts or murine models to correlate target engagement with efficacy .
Q. What analytical methods are critical for assessing stability and degradation products under varying conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- HPLC-MS/MS : Monitor degradation kinetics and identify byproducts (e.g., benzoic acid decarboxylation or piperazine ring oxidation).
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing at 0, 1, 3, and 6 months .
Data Analysis & Theoretical Frameworks
Q. How should researchers contextualize findings within a theoretical framework for grant proposals or publications?
- Methodological Answer : Link hypotheses to established concepts (e.g., "privileged structures" in medicinal chemistry for the benzodioxole-piperazine scaffold). Use cheminformatics tools (e.g., SwissTargetPrediction) to propose novel targets, citing precedents like thiazolidinone-based kinase inhibitors .
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (e.g., random forest) to identify covariates influencing variability .
Tables for Key Comparisons
Table 1 : Structural analogs and their biological activities
Table 2 : Common synthetic challenges and solutions
| Challenge | Solution | Key Technique |
|---|---|---|
| Low yield in amidation | Use DMF as solvent, 0°C → RT | EDC/HOBt coupling |
| Stereochemical control | Chiral HPLC purification | Preparative SFC |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
